molecular formula C12H10N4O3 B2565609 3-(5-Nitropyridin-2-yl)-1-phenylurea CAS No. 100137-20-0

3-(5-Nitropyridin-2-yl)-1-phenylurea

Cat. No.: B2565609
CAS No.: 100137-20-0
M. Wt: 258.237
InChI Key: JKZXNSOYVTUBLO-UHFFFAOYSA-N
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Description

3-(5-Nitropyridin-2-yl)-1-phenylurea is an organic compound that features a nitropyridine moiety attached to a phenylurea structure

Scientific Research Applications

3-(5-Nitropyridin-2-yl)-1-phenylurea has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitropyridin-2-yl)-1-phenylurea typically involves the reaction of 3-nitropyridine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. Sodium hydride is often used as a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-2-yl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various functionalized derivatives of this compound can be obtained.

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-yl)-1-phenylurea involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylurea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: A precursor in the synthesis of 3-(5-Nitropyridin-2-yl)-1-phenylurea.

    Phenylurea Derivatives: Compounds with similar structures but different substituents on the phenyl or urea moieties.

Uniqueness

This compound is unique due to the presence of both a nitropyridine and a phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-12(14-9-4-2-1-3-5-9)15-11-7-6-10(8-13-11)16(18)19/h1-8H,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZXNSOYVTUBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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